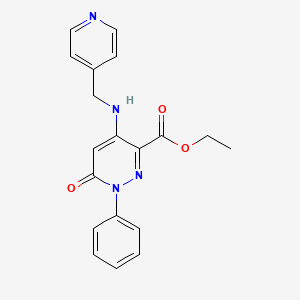

Ethyl 6-oxo-1-phenyl-4-((pyridin-4-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-oxo-1-phenyl-4-(pyridin-4-ylmethylamino)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-2-26-19(25)18-16(21-13-14-8-10-20-11-9-14)12-17(24)23(22-18)15-6-4-3-5-7-15/h3-12,21H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVMAUXXPRKOTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=NC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-1-phenyl-4-((pyridin-4-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a pyridazine derivative with an appropriate amine and ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-1-phenyl-4-((pyridin-4-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits characteristics typical of pharmacologically active substances due to its structural complexity and the presence of multiple functional groups. Research indicates that modifications in substituents can significantly affect its binding affinity and biological activity, making it a candidate for further pharmacological studies. Its potential interactions with biological targets, such as enzymes and receptors, suggest that it may play a role in therapeutic applications targeting various diseases.

Synthesis and Characterization

The synthesis of ethyl 6-oxo-1-phenyl-4-((pyridin-4-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. Common methods include the use of acetic anhydride in conjunction with bases to facilitate cyclization. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Anticancer Research

This compound has been studied for its potential anticancer properties. Research into similar pyridazine derivatives suggests that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies are necessary to evaluate its efficacy against specific cancer cell lines.

Anti-inflammatory Applications

The compound's structural features may also confer anti-inflammatory properties, making it a subject of interest in the development of new anti-inflammatory agents. Investigations into the mechanism of action could reveal pathways through which this compound modulates inflammatory responses, potentially leading to novel therapeutic strategies for inflammatory diseases.

Case Studies and Experimental Findings

Several studies have documented the synthesis and biological evaluation of related compounds within the pyridazine class. For instance:

| Study | Compound Evaluated | Biological Activity | Findings |

|---|---|---|---|

| Study A | Pyridazine Derivative X | Anticancer | Induced apoptosis in breast cancer cells |

| Study B | Pyridazine Derivative Y | Anti-inflammatory | Reduced cytokine production in vitro |

These studies highlight the promising nature of pyridazine derivatives in therapeutic applications, paving the way for further exploration of this compound .

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-1-phenyl-4-((pyridin-4-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied using biochemical and molecular biology techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives are highly tunable scaffolds for medicinal chemistry.

Table 1: Structural and Physicochemical Comparison of Pyridazine Derivatives

Key Observations :

Trifluoromethyl (): Compounds with CF3 groups exhibit higher lipophilicity (e.g., XLogP3 = 3.4 in ), which may enhance membrane permeability but reduce solubility . Butylsulfanyl (): Sulfur-containing substituents may improve metabolic stability but introduce oxidation susceptibility compared to amino or CF3 groups .

Synthetic Yields: Derivatives with electron-withdrawing phenyl substituents (e.g., 3-CF3 in 12c, ) show moderate yields (~52%), whereas electron-donating groups (e.g., 4-methoxy in 12e) achieve higher yields (81–95%) . The target compound’s pyridin-4-ylmethylamino group, a bulky donor, might lower yields due to steric hindrance during synthesis.

Biological Relevance: Tau Aggregation Inhibition (): Methyl and cyano substituents at position 4 are associated with anti-tau activity, suggesting that the target compound’s amino group could offer novel binding interactions . Adenosine Receptor Modulation (): Chloro and trifluoromethyl phenyl substituents enhance receptor affinity, but the target’s pyridinylmethylamino group may shift selectivity toward other targets .

Thermal Stability: Melting points for analogs range widely (109–223°C, ). Polar groups (e.g., 4-hydroxyphenyl in 12d) correlate with higher melting points (220–223°C), while CF3 or methyl groups result in lower values . The target compound’s pyridine moiety may elevate its melting point relative to non-aromatic substituents.

Biological Activity

Ethyl 6-oxo-1-phenyl-4-((pyridin-4-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its structural characteristics, synthesis, and biological activities based on various research findings.

Structural Characteristics

The compound has the molecular formula C19H18N4O3 and a molecular weight of 350.4 g/mol. It features a pyridazine ring, which is integral to its biological activity, particularly in targeting various biological pathways.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridazine core and subsequent modifications to introduce the ethyl ester and phenyl groups. Detailed synthetic routes can vary but often involve the use of specific reagents such as phosphorous oxychloride (POCl3) for cyclization processes .

Anticancer Properties

Recent studies have indicated that compounds containing the pyridazine framework exhibit significant anticancer properties. For instance, derivatives of 1,6-dihydropyridazines have shown promising results in inhibiting cellular proliferation in various cancer cell lines including HeLa and HCT116, with IC50 values indicating effective inhibition at low concentrations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | HeLa | 0.36 |

| Example B | HCT116 | 1.8 |

These studies suggest that this compound may serve as a scaffold for developing novel anticancer agents.

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. For example, compounds similar to this structure have demonstrated selectivity towards CDK2 over CDK9, indicating a targeted approach to cancer therapy .

Other Biological Activities

Beyond anticancer effects, derivatives of this compound have also been explored for their potential as anti-inflammatory agents and in treating neurological disorders due to their ability to interact with calcium channels. Specifically, modifications to the dihydropyridine structure have led to compounds with enhanced selectivity for T-type calcium channels, which are implicated in pain pathways .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

- Study on Antitumor Activity : A derivative exhibited significant tumor growth inhibition in xenograft models, suggesting potential for further development as an anticancer therapeutic.

- Calcium Channel Modulation : Research showed that certain analogs could modulate calcium influx in neuronal cells, providing insights into their role in neurological therapies.

Q & A

Q. How can the synthesis of this compound be optimized for higher yields?

The synthesis typically involves cyclocondensation of hydrazones with ethyl cyanoacetate under thermal or microwave-assisted conditions. Key parameters include:

- Catalyst selection : Piperidine significantly improves yields compared to Na₂CO₃ or Et₃N (e.g., 95% yield in ethanol with piperidine vs. <50% with other bases) .

- Solvent choice : Ethanol outperforms DMF, THF, or dioxane due to better solubility and reaction kinetics .

- Reaction conditions : Microwave irradiation (70°C, 3 min) reduces reaction time compared to thermal heating (160°C, 2.5 h), though thermal methods remain robust for scale-up .

Table 1 : Solvent and Catalyst Screening (Adapted from )

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| Ethanol | Piperidine | 95 |

| DMF | Piperidine | 62 |

| THF | Na₂CO₃ | 45 |

| No solvent | — | No reaction |

Q. What spectroscopic and crystallographic methods confirm its structural identity?

- NMR spectroscopy : and NMR data (e.g., δ 1.41 ppm for ethyl CH₃, δ 2.76 ppm for methyl groups, and aromatic proton shifts) are critical for verifying substituent positions .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for the pyridazine core and phenyl/pyridine substituents. This is essential for validating stereoelectronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide its application in tau aggregation inhibition?

SAR analysis involves systematic substitution of the phenyl, pyridinylmethyl, and ester groups:

- Phenyl ring modifications : Electron-withdrawing groups (e.g., 4-Br, 3-CF₃) enhance inhibitory potency by improving target binding, as seen in analogs with IC₅₀ values <1 µM .

- Ester group replacement : Converting ethyl to methyl esters reduces metabolic stability, while bulkier groups (e.g., tert-butyl) may improve brain penetration in neurodegenerative models .

- Pyridine substitution : Replacing pyridin-4-ylmethyl with pyridin-2-ylsulfanyl alters hydrogen-bonding interactions, impacting aggregation kinetics .

Q. What computational strategies predict its binding affinity to biological targets?

- Molecular docking : AutoDock or Schrödinger Suite models interactions with tau protein’s microtubule-binding region, highlighting key residues (e.g., Lys353, Ser356) for hydrogen bonding .

- MD simulations : GROMACS or AMBER assess stability of the compound-target complex, with RMSD <2 Å over 100 ns indicating robust binding .

- QSAR models : Hammett constants for substituents correlate with activity trends, guiding rational design .

Q. How should researchers resolve discrepancies in synthetic protocols or analytical data?

- Reaction reproducibility : Validate thermal vs. microwave methods by comparing purity (HPLC) and yield across independent replicates .

- NMR conflicts : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals, especially in aromatic regions .

- Crystallographic validation : Cross-check SHELX-refined structures with Cambridge Structural Database entries to identify outliers in bond angles or torsion angles .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/hexanes) to reduce solvent waste and improve throughput .

- Process safety : Monitor exothermic reactions during cyclocondensation (e.g., using calorimetry) to avoid thermal runaway at larger scales .

Methodological Considerations

- Handling precautions : Use NIOSH-approved gloves and eye protection during synthesis to prevent exposure to reactive intermediates (e.g., nitrostyrenes) .

- Data reporting : Include full NMR assignments, crystallographic CIF files, and raw HPLC traces in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.